Cas no 626250-54-2 (3-Iodo-4-Methylphenol)

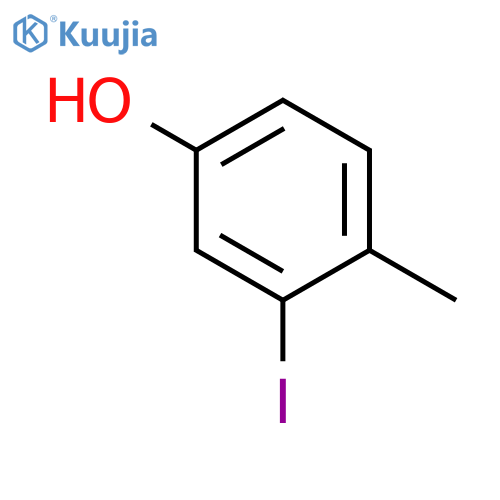

3-Iodo-4-Methylphenol structure

商品名:3-Iodo-4-Methylphenol

3-Iodo-4-Methylphenol 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-methyl-phenol

- 1-Methyl-2-iodo-4-hydroxybenzene

- 3-iodo-4-methylphenol

- CS-0195156

- SCHEMBL2321509

- E90205

- MFCD09261218

- 626250-54-2

- DA-04270

- DTXSID30698954

- AKOS027425838

- BAB25054

- QSRHEJRMXKBBKI-UHFFFAOYSA-N

- MB07177

- Phenol, 3-iodo-4-methyl-

- 3-Iodo-4-Methylphenol

-

- MDL: MFCD09261218

- インチ: InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3

- InChIKey: QSRHEJRMXKBBKI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)O)I

計算された属性

- せいみつぶんしりょう: 233.95416g/mol

- どういたいしつりょう: 233.95416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Iodo-4-Methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003557-250mg |

3-Iodo-4-methylphenol |

626250-54-2 | 97% | 250mg |

$489.60 | 2023-09-01 | |

| abcr | AB515971-1 g |

1-Methyl-2-iodo-4-hydroxybenzene |

626250-54-2 | 1g |

€301.20 | 2023-04-17 | ||

| abcr | AB515971-5g |

1-Methyl-2-iodo-4-hydroxybenzene; . |

626250-54-2 | 5g |

€715.40 | 2025-02-21 | ||

| abcr | AB515971-1g |

1-Methyl-2-iodo-4-hydroxybenzene; . |

626250-54-2 | 1g |

€238.20 | 2025-02-21 | ||

| abcr | AB515971-25g |

1-Methyl-2-iodo-4-hydroxybenzene; . |

626250-54-2 | 25g |

€2261.30 | 2025-02-21 | ||

| A2B Chem LLC | AG76636-250mg |

3-Iodo-4-methylphenol |

626250-54-2 | 97% | 250mg |

$110.00 | 2024-04-19 | |

| Aaron | AR00EIY0-1g |

3-iodo-4-methyl-phenol |

626250-54-2 | 95% | 1g |

$221.00 | 2025-02-12 | |

| Aaron | AR00EIY0-5g |

3-iodo-4-methyl-phenol |

626250-54-2 | 95% | 5g |

$664.00 | 2025-02-12 | |

| Ambeed | A241405-1g |

3-Iodo-4-methylphenol |

626250-54-2 | 97% | 1g |

$347.0 | 2024-04-18 | |

| Crysdot LLC | CD12051461-250mg |

3-Iodo-4-methylphenol |

626250-54-2 | 97% | 250mg |

$162 | 2024-07-24 |

3-Iodo-4-Methylphenol 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

626250-54-2 (3-Iodo-4-Methylphenol) 関連製品

- 80826-86-4(3,5-Dimethyl-4-iodophenol)

- 133921-27-4(4-Iodo-3-methylphenol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:626250-54-2)3-Iodo-4-Methylphenol

清らかである:99%

はかる:1g

価格 ($):312.0